3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-5-6-11(17)13-12(8)18-15(21-13)19-14(20)9-3-2-4-10(16)7-9/h2-7H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOPGDZBNHZJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzothiazole core: This is achieved by reacting 4-methyl-2-aminothiophenol with a chlorinating agent such as thionyl chloride to form 7-chloro-4-methyl-1,3-benzothiazole.
Acylation reaction: The benzothiazole derivative is then reacted with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atoms on the benzene and benzothiazole rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(Benzothiazol-2-yl)-3-chlorobenzamide ()
- Structural Differences : Lacks the 7-chloro and 4-methyl substituents present in the target compound.
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl) Derivatives (–10)
- N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1(2H)-sulfonyl)benzamide: Features a sulfonyl-dihydroquinoline moiety, increasing molecular weight (498.02 g/mol) and complexity compared to the target compound (MW ~365 g/mol).
Table 1: Substituent Effects on Benzothiazole Derivatives
Benzodithiazine and Oxadiazole Analogs
Benzodithiazine Derivatives ()
- Example : N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine
- Structural Contrasts : Replaces the benzothiazole with a benzodithiazine ring containing two sulfur atoms and a dioxo group.
Oxadiazole-Thioxo Derivatives ()
- Example : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
- Key Features : Incorporates a thioxo-oxadiazole moiety, introducing tautomerism and sulfur-mediated interactions.
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
- Target Compound : Expected IR peaks include N–H stretching (~3235 cm⁻¹, amide) and C=O stretching (~1645 cm⁻¹), similar to hydrazine derivatives in .
- Contrast with 3-Chloro-N-(diethylcarbamothioyl)benzamide Ni Complex ():
- Ni complex exhibits shifted IR bands due to S→Ni coordination (e.g., C=S stretching at ~750 cm⁻¹ vs. free C=O at ~1680 cm⁻¹).
Biological Activity
3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole class, which has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by case studies and research findings.
- Molecular Formula : C12H16ClN3S
- Molecular Weight : 269.79 g/mol
- CAS Number : 1105188-40-6
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating a range of pharmacological effects:
-
Antimicrobial Activity :
- The compound exhibits significant antimicrobial properties against various bacteria and fungi. For instance, studies have shown that derivatives of benzothiazole compounds demonstrate effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 3.9 to 18.5 µg/mL .
-
Anticancer Activity :
- Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The compound shows promise in targeting specific cancer cell lines, although detailed mechanisms are still under investigation.
-
Enzyme Inhibition :
- The compound may act as an enzyme inhibitor by interacting with active sites of target enzymes. This mechanism is crucial for developing drugs aimed at various diseases including cancer and infectious diseases.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various benzothiazole derivatives, including this compound. The results demonstrated that this compound had a strong inhibitory effect against Cryptococcus neoformans, with an IC50 value significantly lower than standard antifungal agents like amphotericin B .
Study 2: Anticancer Potential
In another investigation, the compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through a mitochondrial-mediated pathway, suggesting its potential as a chemotherapeutic agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound binds to the active sites of enzymes or receptors, inhibiting their function.
- Alteration of Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and apoptosis.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a benzoyl chloride derivative with a substituted 2-aminobenzothiazole under controlled conditions (e.g., anhydrous solvent, inert atmosphere).
- Step 2 : Introduction of the chloro and methyl substituents via nucleophilic substitution or Friedel-Crafts alkylation.
- Critical Parameters : Temperature (20–25°C), solvent selection (dioxane or ethanol), and stoichiometric control to minimize side reactions .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity, monitored via thin-layer chromatography (TLC) .
Q. How is the structural integrity of the compound confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Proton NMR (1H) and carbon-13 (13C) spectra confirm substituent positions (e.g., aromatic protons at δ 6.4–8.3 ppm, NH signals at δ 4.10–4.11 ppm) .
- IR Spectroscopy : Key absorptions include C=N stretches (~1621 cm⁻¹), C-Cl (~693 cm⁻¹), and amide C=O (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 501 for analogous compounds) .
Q. What preliminary biological assays are recommended for screening activity?
- In Vitro Models :
- Anticancer Activity : Evaluate inhibition of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 10–100 µM .
- Enzyme Inhibition : Test against kinases or proteases via fluorometric assays (e.g., IC50 determination) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Q. Which functional groups are critical for bioactivity?
- Key Groups :
- Chlorine Atoms : Enhance electrophilicity and target binding via halogen bonding .
- Benzamide Core : Facilitates hydrogen bonding with active-site residues (e.g., kinase ATP pockets) .
- Methyl Substituent : Modulates lipophilicity, improving membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce byproducts .
- Catalysis : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for benzothiazole formation .
- Temperature Gradients : Gradual heating (e.g., 60–80°C) prevents decomposition of heat-sensitive intermediates .
Q. What is the proposed mechanism of action against cancer cells?
- Hypotheses :
- Kinase Inhibition : The benzamide moiety binds to ATP-binding sites in kinases (e.g., EGFR), disrupting phosphorylation cascades .
- Apoptosis Induction : Chlorine atoms increase ROS production, triggering mitochondrial apoptosis pathways .
- Validation : Use siRNA knockdown or competitive binding assays with fluorescent ATP analogs .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Approaches :
- Comparative Assays : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and standardized protocols .
- Structural Analysis : Compare crystallographic data or docking simulations to identify conformation-dependent activity .
- Case Example : Discrepancies in IC50 values may arise from variations in solvent (DMSO vs. saline) or cell passage number .
Q. What strategies are effective for designing analogs with improved pharmacokinetics?
- Rational Design :
- Substituent Variation : Replace the 4-methyl group with bulkier alkyl chains to enhance metabolic stability .
- Prodrug Approaches : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
